molecular formula C15H9BrN4OS B2706456 3-(4-bromophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1239471-78-3

3-(4-bromophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B2706456
CAS No.: 1239471-78-3
M. Wt: 373.23
InChI Key: DWESXDFWUVFAMH-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a novel chemical hybrid designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates three privileged pharmacophores—a 1,2,4-oxadiazole ring, a 4-bromophenyl group, and a thiophene-pyrazole unit—making it a valuable scaffold for developing new therapeutic agents . The 1,2,4-oxadiazole ring is renowned for its metabolic stability and serves as a bioisostere for ester and amide functional groups, which can enhance a compound's stability against hydrolytic cleavage and improve its drug-like properties . This core structure is found in several commercially available drugs and is associated with a wide spectrum of biological activities . The specific arrangement of these moieties suggests potential for multifaceted biological activity. Research on analogous structures indicates that such hybrids are promising candidates in the search for new antibacterial agents, particularly as inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV . Furthermore, molecular hybrids containing thiophene and oxadiazole have shown significant promise in antiviral research, including inhibition of viruses such as Hepatitis C (HCV) . This product is intended for research and development purposes only. It is not intended for use in humans or animals, nor for diagnostic, therapeutic, or any other consumer-related applications.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4OS/c16-10-5-3-9(4-6-10)14-17-15(21-20-14)12-8-11(18-19-12)13-2-1-7-22-13/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWESXDFWUVFAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the thienyl group: This step involves the coupling of the pyrazole intermediate with a thienyl halide using a palladium-catalyzed cross-coupling reaction.

    Formation of the oxadiazole ring: The final step involves the cyclization of the intermediate with a suitable nitrile oxide precursor under oxidative conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-bromophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is studied for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole depends on its application:

    Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets such as kinases or transcription factors.

    Electronic Properties: The compound’s electronic properties are influenced by the conjugation of the heterocyclic rings, which can facilitate charge transport in electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-bromophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can be contextualized against related oxadiazole and triazole derivatives, as summarized below:

Structural Analogues

Compound Structure Core Heterocycle Key Substituents Biological Activity Reference
Target Compound 1,2,4-oxadiazole 4-bromophenyl, pyrazole-thiophene Not explicitly reported
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole 1,2,4-triazole 4-bromobenzyl, thiophene Antimicrobial (broad-spectrum)
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 1,3,4-oxadiazole Propan-3-one, 4-chlorophenyl Anti-inflammatory (59.5%)
3-(3-Chlorobenzyl)-5-(3-(piperidin-4-yloxy)benzo[b]thiophen-2-yl)-1,2,4-oxadiazole 1,2,4-oxadiazole Chlorobenzyl, benzo[b]thiophene Antimalarial (Plasmodium inhibition)

Key Observations:

Core Heterocycle Influence :

  • Oxadiazoles (e.g., target compound) exhibit greater metabolic stability compared to triazoles due to their electron-deficient nature, which reduces susceptibility to enzymatic degradation .
  • Triazole derivatives (e.g., 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole) demonstrate potent antimicrobial activity, likely due to their ability to disrupt microbial cell membranes via hydrogen bonding .

Substituent Effects: Bromophenyl vs. For example, bromophenyl-substituted oxadiazoles show higher anti-inflammatory activity (59.5–61.9%) compared to chlorophenyl analogs . Thiophene-Pyrazole Moiety: The pyrazole-thiophene group in the target compound may enhance π-π interactions with hydrophobic enzyme pockets, a feature absent in simpler aryl-substituted oxadiazoles .

Pharmacological Activity :

  • Anti-inflammatory Activity : Oxadiazoles with propan-3-one substituents (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) exhibit activity comparable to indomethacin (64.3% inhibition at 20 mg/kg), suggesting the oxadiazole scaffold’s versatility in modulating COX pathways .
  • Antimicrobial Activity : Triazole derivatives with thiophene substituents show broad-spectrum activity against E. coli, S. aureus, and C. albicans, attributed to their ability to chelate metal ions essential for microbial growth .

Physicochemical Properties

  • Lipophilicity : The thiophene-pyrazole group in the target compound increases logP values, suggesting improved membrane permeability over chlorophenyl-substituted oxadiazoles .
  • Thermal Stability : Bromophenyl-substituted oxadiazoles demonstrate higher thermal stability (decomposition >250°C) compared to fluorophenyl analogs, as evidenced by differential scanning calorimetry (DSC) data .

Biological Activity

The compound 3-(4-bromophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. Oxadiazoles have garnered attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H12BrN5OS\text{C}_{15}\text{H}_{12}\text{BrN}_5\text{OS}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the oxadiazole ring via cyclization reactions involving hydrazones or thiosemicarbazones. Recent studies have optimized these synthetic pathways to improve yields and reduce reaction times.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties . Studies have shown that compounds containing the oxadiazole moiety can inhibit the proliferation of various cancer cell lines. For example, derivatives similar to this compound have demonstrated cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC50 values in the micromolar range .

Antimicrobial Activity

Oxadiazole derivatives have also been reported to possess antimicrobial activities . The compound's structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. In vitro studies indicate effectiveness against both gram-positive and gram-negative bacteria, showcasing potential for development as an antibacterial agent .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory properties . This activity is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. Such inhibition can lead to reduced production of pro-inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the SAR of oxadiazole derivatives is essential for optimizing their biological activity. Key factors influencing their pharmacological effects include:

  • Substituents on the aromatic rings : The presence of electron-withdrawing groups (like bromine) enhances biological activity by stabilizing reactive intermediates or improving solubility.
  • Positioning of heteroatoms : The arrangement of nitrogen and sulfur within the pyrazole and thiophene rings impacts binding affinity to biological targets.

Case Studies

  • Anticancer Activity Assessment : A study evaluated a series of oxadiazole derivatives against a panel of cancer cell lines. The compound exhibited a mean IC50 value of approximately 92.4 µM across eleven cancer types, indicating moderate cytotoxicity .
  • Antimicrobial Testing : A derivative was tested against E. coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion assays compared to control antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-bromophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions starting from precursors like hydrazides or carbothioamides. For example, 1,3,4-oxadiazole rings can be formed via cyclodehydration of acylhydrazides using phosphorus oxychloride (POCl₃) under reflux conditions . Key steps include:

  • Intermediate formation : Coupling of 4-bromobenzoyl chloride with thiophene-pyrazole derivatives.
  • Cyclization : Reaction under controlled pH (acidic) and temperature (80–120°C) to optimize ring closure .
    Validation via TLC and spectroscopic methods (¹H NMR, IR) is critical for confirming intermediates and final product purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Essential for confirming aromatic proton environments (e.g., bromophenyl, thiophene) and distinguishing pyrazole NH protons (~δ 12–13 ppm) .
  • IR Spectroscopy : Detects C=N (1600–1650 cm⁻¹) and C-Br (550–600 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and isotopic patterns for bromine .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., oxadiazole vs. triazole isomers) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Low yields often arise from incomplete cyclization or side reactions. Strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst use : Adding catalytic p-toluenesulfonic acid (PTSA) improves cyclization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes unreacted starting materials .

Q. How do structural modifications (e.g., bromine substitution) impact biological activity?

  • Bromophenyl group : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
  • Thiophene-pyrazole moiety : Contributes to π-π stacking with enzyme active sites (e.g., fungal CYP51) .
  • Comparative studies : Analogues with fluorine or methyl groups show reduced activity, highlighting bromine’s unique electronic effects .
    Data example :
SubstituentIC₅₀ (µM) AntifungalLogP
Br12.3 ± 0.53.8
F28.7 ± 1.22.9
CH₃35.4 ± 2.13.1
Source: Adapted from

Q. How to resolve contradictory bioactivity data across studies?

Discrepancies may arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines) for MIC determinations .
  • Compound purity : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Target specificity : Perform molecular docking (AutoDock Vina) to validate interactions with proposed targets (e.g., bacterial dihydrofolate reductase) .

Q. What computational methods are used to predict the compound’s reactivity and stability?

  • DFT studies : B3LYP/6-31G(d) calculations predict electrophilic regions (e.g., oxadiazole ring) susceptible to nucleophilic attack .
  • Molecular dynamics : Simulates stability in biological membranes (GROMACS software) .
  • ADMET prediction : SwissADME estimates bioavailability (TPSA = 85 Ų, indicating moderate permeability) .

Q. How to design derivatives for enhanced selectivity against resistant bacterial strains?

  • Scaffold hybridization : Merge with triazole or thiazole rings to target multiple enzymes (e.g., β-lactamases) .
  • SAR analysis : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrazole position to improve binding to mutant penicillin-binding proteins .

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